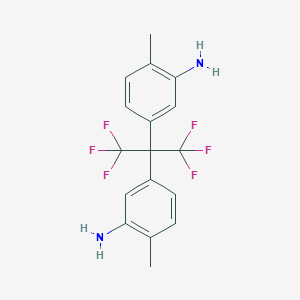

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

Description

Properties

IUPAC Name |

5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSYPLCSZPEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922009 | |

| Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116325-74-7 | |

| Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane and its Structural Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also presents in-depth information on the structurally similar and well-documented compound, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP), to serve as a valuable reference for researchers.

Chemical Identity and Properties of this compound

This compound is an aromatic diamine containing a hexafluoroisopropylidene bridge. The presence of trifluoromethyl groups and amino functionalities makes it a potentially valuable monomer for the synthesis of high-performance polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7060-51-7, 116325-74-7 | [1][2] |

| Molecular Formula | C17H16F6N2 | [1] |

| Molecular Weight | 362.31 g/mol | [1] |

| Melting Point | 105-106 °C | [1] |

| Boiling Point | 303.83 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Hazard Identification | Irritant | [2] |

Synthesis Pathway: A Reference from a Structural Analogue

Caption: Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane.

Experimental Protocol for the Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)

The following is a representative experimental protocol for the synthesis of 6FAP, which may serve as a methodological basis for the synthesis of its methyl analogue.

Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane

This step involves the nitration of the precursor to introduce nitro groups onto the aromatic rings.

Materials:

-

2,2-Bis(4-hydroxyphenyl)hexafluoropropane

-

Ethanol

-

Dilute Nitric Acid

Procedure:

-

In a reaction vessel, dissolve 2,2-Bis(4-hydroxyphenyl)hexafluoropropane in ethanol. The molar ratio of ethanol to the starting material should be approximately 4:1.[3]

-

Maintain the reaction temperature at 60°C.[3]

-

Slowly add dilute nitric acid to the solution. The molar ratio of nitric acid to the starting material should be approximately 2.15:1.[3]

-

Allow the reaction to proceed for 6 hours at 60°C.[3]

-

Upon completion, the product, 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, can be isolated. A yield of up to 96% has been reported for this step.[3]

Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

This step reduces the nitro groups to amino groups to yield the final product.

Materials:

-

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

-

Ethanol

-

Hydrazine Hydrate

-

FeCl3/Activated Carbon catalyst

Procedure:

-

Disperse the 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in ethanol.

-

Add the FeCl3/Activated Carbon catalyst. The mass ratio of the catalyst to the nitro compound should be approximately 0.05:1.[3]

-

Heat the mixture to 85°C.[3]

-

Add hydrazine hydrate to the reaction mixture. The molar ratio of hydrazine hydrate to the nitro compound should be approximately 0.2:1.[3]

-

Maintain the reaction at 85°C for 10 hours.[3]

-

After the reaction is complete, the final product, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, can be isolated from the reaction mixture. A yield of up to 92% has been reported for this reduction step.[3]

Potential Applications in Polymer Science

While specific applications for this compound are not detailed in the available literature, its structural characteristics suggest its utility as a monomer in polymer chemistry. The applications of its hydroxyl analogue, 6FAP, provide insights into its potential uses.

Table 2: Potential Applications Based on the Utility of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)

| Application Area | Description | Reference |

| High-Performance Polyimides | 6FAP is a key monomer for synthesizing heat-resistant polymers, particularly fluorinated polyimides used in specialty electronic materials.[4][5] These polymers exhibit high thermal stability and desirable dielectric properties. | [4][5] |

| Polybenzoxazoles | The ortho-positioning of the amino and hydroxyl groups in 6FAP makes it an ideal precursor for the synthesis of polybenzoxazoles, which are used in semiconductor manufacturing.[6] | [6] |

| Gas Separation Membranes | Polyimides derived from 6FAP can form membranes with ultrafine microporosity, showing selectivity for hydrogen gas. These membranes also exhibit high proton conductivity and good chemical and thermal stability, making them suitable for fuel cell systems.[6] | [6] |

| Photosensitive Polymers | Polyimides synthesized from 6FAP have been shown to exhibit photosensitive properties.[6] | [6] |

Given the structural similarities, it is plausible that this compound could also serve as a valuable monomer for creating novel polymers with unique thermal, mechanical, and electronic properties. Further research into its synthesis and polymerization is warranted to explore its full potential.

References

An In-depth Technical Guide to the Synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a probable synthesis route for 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane, a fluorinated aromatic diamine with potential applications in the synthesis of high-performance polymers and as a building block in drug discovery. Due to the limited availability of a direct, published synthesis protocol for this specific compound, the following guide is based on established chemical principles and analogous syntheses of structurally related compounds, particularly 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane. The experimental parameters provided herein are intended as a starting point for further optimization in a laboratory setting.

Overview of the Synthesis Route

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2,2-Bis(4-methylphenyl)hexafluoropropane. The synthesis pathway involves:

-

Nitration: The electrophilic nitration of the starting material to introduce nitro groups at the positions ortho to the methyl groups on each aromatic ring, yielding 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane.

-

Reduction: The subsequent reduction of the dinitro intermediate to the desired diamine, this compound.

This route is analogous to the well-documented synthesis of similar fluorinated diamines.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane

This step involves the nitration of 2,2-Bis(4-methylphenyl)hexafluoropropane. The methyl groups on the phenyl rings are activating and ortho-, para-directing. Therefore, the nitration is expected to occur at the 3 and 3' positions.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,2-Bis(4-methylphenyl)hexafluoropropane | 332.28 | 33.2 g | 1.0 |

| Nitric Acid (70%) | 63.01 | 19.8 mL | 2.2 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Sodium Bicarbonate (saturated solution) | 84.01 | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 33.2 g (0.1 mol) of 2,2-Bis(4-methylphenyl)hexafluoropropane in 200 mL of dichloromethane.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add 50 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding 19.8 mL (0.22 mol) of 70% nitric acid to the dropping funnel.

-

Add the nitric acid dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another 4 hours.

-

Carefully pour the reaction mixture into 500 mL of ice-cold deionized water.

-

Separate the organic layer and wash it sequentially with deionized water (2 x 100 mL) and a saturated sodium bicarbonate solution (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value |

| Yield | 85-95% |

| Purity | >98% (HPLC) |

Step 2: Synthesis of this compound

This step involves the reduction of the nitro groups of 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane to amino groups. Several reducing agents can be employed, with catalytic hydrogenation being a common and effective method.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane | 422.27 | 42.2 g | 1.0 |

| Palladium on Carbon (10 wt. %) | - | 2.0 g | - |

| Ethanol | 46.07 | 400 mL | - |

| Hydrogen Gas | 2.02 | 50 psi | - |

Procedure:

-

To a high-pressure hydrogenation vessel (Parr apparatus), add 42.2 g (0.1 mol) of 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane, 400 mL of ethanol, and 2.0 g of 10% palladium on carbon.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

The reaction is typically complete within 4-6 hours.

-

Once the hydrogen uptake ceases, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system, such as a mixture of isopropanol and toluene, to obtain a white crystalline solid.[2]

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value |

| Yield | 90-98% |

| Purity | >99% (HPLC) |

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6FDAM Monomer

An important note on nomenclature: The term "6FDAM monomer" is not a standard chemical name and can be ambiguous. In the context of high-performance polymers, it most commonly refers to 2,2-bis(4-aminophenyl)hexafluoropropane , which is also widely known by the abbreviation 6FpDA . This guide will focus on the properties of this diamine monomer. An alternative, though less common, interpretation could be 2,5-furandicarboxamide (FDAM). The properties of this compound are also briefly covered in this guide for completeness.

Core Properties of 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA)

2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA) is a fluorinated aromatic diamine that is a key building block in the synthesis of high-performance polyimides and other advanced polymers. The presence of the hexafluoroisopropylidene group imparts unique properties to the resulting polymers, including high thermal stability, excellent chemical resistance, low dielectric constant, and good solubility in organic solvents.

Physical Properties

The physical properties of 6FpDA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂F₆N₂ | [1][2] |

| Molecular Weight | 334.26 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 195-199 °C | [1][3] |

| Boiling Point | 351.2 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Solubility

6FpDA exhibits good solubility in a range of organic solvents, which is a desirable characteristic for polymer synthesis and processing. A qualitative summary of its solubility is provided below.

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Ether | Insoluble |

This table is a compilation of general solubility characteristics of aromatic amines and specific data where available.

Chemical Properties and Reactivity

6FpDA is a primary aromatic diamine and undergoes the typical reactions of this functional group. The most significant reaction is its polycondensation with dianhydrides to form polyimides. The amino groups are nucleophilic and react with the carbonyl groups of the anhydride to form an amide linkage, which then cyclizes to form the imide ring.

The hexafluoroisopropylidene group is chemically stable and does not typically participate in the polymerization reactions. Its electron-withdrawing nature can influence the reactivity of the amine groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the 6FpDA monomer.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of the 6FpDA sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the 6FpDA monomer.

Instrumentation: FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the 6FpDA sample to a fine powder.[4]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by grinding.[4]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[5][6]

FTIR Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of a blank KBr pellet before scanning the sample.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption peaks.

Solubility Assessment

Objective: To determine the qualitative solubility of 6FpDA in various solvents.

Procedure:

-

Place approximately 0.1 g of the 6FpDA solid into a small test tube.[7]

-

Add 3 mL of the test solvent in portions, shaking vigorously after each addition.[7]

-

Observe if the solid dissolves completely at room temperature.

-

If the compound is insoluble, the mixture can be gently heated to assess for temperature-dependent solubility.

-

Record the compound as soluble, partially soluble, or insoluble for each solvent.

Spectral Data and Interpretation

NMR Spectroscopy of 6FpDA

¹H NMR (DMSO-d₆):

-

~6.5-7.5 ppm: Aromatic protons. The exact chemical shifts and splitting patterns will depend on the specific substitution pattern on the phenyl rings.

-

~5.1 ppm: Amine (-NH₂) protons. This peak is often broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR (DMSO-d₆):

-

~110-150 ppm: Aromatic carbons.

-

~65 ppm: Quaternary carbon of the hexafluoroisopropylidene group.

-

~124 ppm (quartet): Trifluoromethyl (-CF₃) carbons, showing coupling with the fluorine atoms.

FTIR Spectroscopy of 6FpDA

The FTIR spectrum of 6FpDA will exhibit characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the primary amine group (typically two bands). |

| ~3050 | Aromatic C-H stretching. |

| ~1620 | N-H bending (scissoring) vibration. |

| ~1510 | Aromatic C=C stretching. |

| 1300-1100 | C-F stretching vibrations of the -CF₃ groups. |

| ~830 | Out-of-plane C-H bending of the para-substituted aromatic rings. |

Peak positions are approximate and can vary slightly.

Alternative Interpretation: 2,5-Furandicarboxamide (FDAM)

As the term "6FDAM" is not standard, a less common but possible interpretation is 2,5-furandicarboxamide (FDAM). This diamide is derived from the bio-based platform chemical 2,5-furandicarboxylic acid (FDCA).

Physical and Chemical Properties of FDAM

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Solid |

| Solubility | Expected to have some solubility in polar aprotic solvents like DMSO and DMF. |

FDAM can be synthesized by the amidation of 2,5-furandicarboxylic acid or its derivatives. It can be used as a monomer in the synthesis of polyamides.

Spectral Data for FDAM (and related FDCA)

¹H NMR (DMSO-d₆, referenced from FDCA):

-

~7.3 ppm: Protons on the furan ring.

-

~7.5-8.0 ppm: Amide (-CONH₂) protons (broad singlets).

¹³C NMR (DMSO-d₆, referenced from FDCA):

-

~160 ppm: Carbonyl carbons of the amide groups.

-

~147 ppm: Carbons of the furan ring attached to the carbonyl groups.

-

~118 ppm: Carbons of the furan ring at the 3 and 4 positions.

FTIR (KBr pellet, referenced from FDCA):

-

~3400-3200 cm⁻¹: N-H stretching of the amide groups.

-

~1670 cm⁻¹: C=O stretching (Amide I band).

-

~1600 cm⁻¹: N-H bending (Amide II band).

-

~3100 cm⁻¹: C-H stretching of the furan ring.

-

Characteristic peaks for the furan ring vibrations will also be present.[8]

Visualizations

Caption: Chemical structure of 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA).

Caption: General workflow for polyimide synthesis using 6FpDA.

References

- 1. 2,2-Bis(4-aminophenyl)hexafluoropropane | CAS#:1095-78-9 | Chemsrc [chemsrc.com]

- 2. CAS # 1095-78-9, 2,2-Bis(4-aminophenyl)hexafluoropropane, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane. This compound, a fluorinated aromatic diamine, is of significant interest in materials science and medicinal chemistry due to its unique structural features. Understanding its NMR spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its chemical structure.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features several key proton and carbon environments that give rise to distinct signals in its NMR spectra. The molecule possesses a plane of symmetry that influences the number of unique signals observed.

Structure:

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of aromatic amines is outlined below.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine groups.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is generally adequate for most organic molecules.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A typical range of 0-220 ppm.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| [Predicted range: 6.5-7.5] | [Multiplets] | 6H | Aromatic protons (Ar-H) |

| [Predicted range: 3.5-5.0] | [Broad singlet] | 4H | Amine protons (-NH₂) |

| [Predicted range: 2.0-2.5] | [Singlet] | 6H | Methyl protons (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons: The aromatic region is expected to show a complex pattern of multiplets due to spin-spin coupling between the non-equivalent protons on the phenyl rings.

-

Amine Protons: The amine protons typically appear as a broad singlet. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Methyl Protons: The two methyl groups are chemically equivalent and are expected to give a sharp singlet.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| [Predicted range: 140-150] | Quaternary aromatic carbons attached to amino groups (C-NH₂) |

| [Predicted range: 120-140] | Other aromatic carbons |

| [Predicted range: 120-130] | Quaternary carbon of the hexafluoropropane group (C-(CF₃)₂) |

| [Predicted range: 60-70] | Quaternary carbon of the isopropylidene bridge |

| [Predicted range: 15-25] | Methyl carbons (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation:

-

Aromatic Carbons: The aromatic region will display several signals corresponding to the different carbon environments on the phenyl rings. The carbons directly attached to the electron-donating amino groups are expected to be shielded compared to the others.

-

Hexafluoropropane and Isopropylidene Carbons: The quaternary carbon of the hexafluoropropane group will be significantly affected by the attached fluorine atoms. The central quaternary carbon of the isopropylidene bridge will also have a characteristic chemical shift.

-

Methyl Carbons: The two equivalent methyl groups will give rise to a single signal in the aliphatic region of the spectrum.

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR spectra follows a logical workflow to ensure accurate structural elucidation.

Caption: Logical workflow for NMR analysis from sample preparation to structural elucidation.

Signaling Pathway of NMR Excitation and Detection

The fundamental process of NMR involves the excitation of nuclear spins by radiofrequency pulses and the subsequent detection of the relaxation signal.

Caption: Simplified signaling pathway of NMR from nuclear spin excitation to spectrum generation.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended to establish proton-proton and proton-carbon correlations.

Thermal Stability and Decomposition of 6FDA-DAM Polyimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The polyimide derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and diaminomesitylene (DAM), commonly known as 6FDA-DAM, is a high-performance polymer renowned for its exceptional thermal stability, chemical resistance, and favorable gas separation properties. This technical guide provides an in-depth analysis of the thermal characteristics of 6FDA-DAM, focusing on its stability and decomposition temperature, supported by quantitative data and detailed experimental methodologies.

Core Thermal Properties

The thermal stability of 6FDA-DAM has been extensively evaluated using thermogravimetric analysis (TGA). This methodology tracks the weight loss of a material as a function of temperature, providing critical data points such as the onset of decomposition and the temperature at which significant degradation occurs. Key parameters reported for 6FDA-DAM include the glass transition temperature (Tg), the temperature at which 5% weight loss occurs (T5), and the decomposition temperature (Td).

Quantitative Thermal Data Summary

The following table summarizes the key thermal properties of 6FDA-DAM and related co-polyimides as reported in the literature. These values highlight the material's ability to withstand high temperatures before significant degradation begins.

| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temp. (T5) (°C) | 10% Weight Loss Temp. (T10) (°C) | Char Yield (%) | Reference Atmosphere |

| 6FDA-DAM | Not explicitly stated | 525 | 541 | 56 | Inert (Argon/N2) |

| 6FDA-DAM/TPDA (2:1) | Not explicitly stated | 515 | 536 | 57 | Inert (Argon/N2) |

| 6FDA-DAM/TPDA (5:1) | Not explicitly stated | 517 | 538 | 57 | Inert (Argon/N2) |

| 6FDA-DAM:DABA (3:1) | Not explicitly stated | ~480-500 | Not reported | Not reported | Inert (N2) |

| 6FDA-DAM:DABA (3:2) | ~387 | ~437 (decarboxylation) | Not reported | Not reported | Inert (N2) |

Note: The thermal properties can be influenced by the synthesis method, molecular weight, and the presence of co-monomers.

Decomposition Profile

The thermal degradation of 6FDA-DAM in an inert atmosphere typically occurs in a single-stage process, initiated by the cleavage of the C-CF3 bonds at elevated temperatures.[1] The decomposition of the imide backbone follows at higher temperatures. For co-polyimides containing functional groups like carboxylic acids (e.g., from DABA), an initial weight loss step at a lower temperature (around 330-460°C) is observed, corresponding to the decarboxylation of these groups.[2]

Experimental Protocols

The determination of the thermal stability of 6FDA-DAM is predominantly carried out using Thermogravimetric Analysis (TGA). The following outlines a typical experimental protocol based on literature reports.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of 6FDA-DAM polyimide.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).[2][3]

Sample Preparation:

-

Ensure the polyimide sample is in a solid, dry form (e.g., film or powder).

-

Dry the sample in a vacuum oven at a temperature below its glass transition temperature (e.g., 180-220°C) for 24 hours to remove any residual solvent and moisture.[2][4]

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).

Experimental Parameters:

-

Atmosphere: High-purity inert gas (e.g., Argon or Nitrogen) to prevent oxidative degradation.[2][3]

-

Flow Rate: A constant flow rate of the inert gas (e.g., 50 mL/min) is maintained throughout the experiment.[3]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[2][3]

-

Temperature Range: The analysis is typically run from room temperature to a maximum of 900-1000°C to ensure complete decomposition is observed.[3]

Data Analysis:

-

The TGA instrument records the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

-

T5 and T10: The temperatures at which 5% and 10% weight loss occurs, respectively. These are indicative of the onset of significant thermal decomposition.

-

Decomposition Temperature (Td): Often defined as the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of weight loss.

-

Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 900°C), which indicates the amount of carbonaceous residue formed.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Thermogravimetric Analysis (TGA) protocol for assessing the thermal stability of 6FDA-DAM.

References

In-Depth Technical Guide to 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (CAS 116325-74-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential applications, and suppliers of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane, identified by CAS number 116325-74-7. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of polymer chemistry and drug discovery.

Chemical and Physical Properties

This compound is a fluorinated aromatic diamine. Its hexafluoroisopropylidene group imparts unique properties such as enhanced thermal stability, solubility, and a low dielectric constant, making it a valuable monomer in the synthesis of high-performance polymers. The primary amine groups also allow for its investigation in various chemical reactions and biological assays.

Table 1: Physical and Chemical Properties of CAS 116325-74-7

| Property | Value | Reference(s) |

| IUPAC Name | 5,5'-(Perfluoropropane-2,2-diyl)bis(2-methylaniline) | [1][2] |

| Synonyms | This compound, 5,5'-(Hexafluoroisopropylidene)di-o-toluidine | [1][2] |

| CAS Number | 116325-74-7 | [1][2] |

| Molecular Formula | C₁₇H₁₆F₆N₂ | [1][2] |

| Molecular Weight | 362.31 g/mol | [1][2] |

| Appearance | White to light yellow to light red powder/crystal | [2][3] |

| Melting Point | 112-115 °C | [1][2] |

| Boiling Point | 377.4 °C at 760 mmHg | [2] |

| Density | 1.329 g/cm³ | [2] |

| Purity | Typically ≥98% | [1] |

| XLogP3 | 5.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 52 Ų | [2] |

Applications

The unique structural features of this compound lend it to two primary areas of application: as a monomer in polymer synthesis and as a potential modulator of biological pathways.

High-Performance Polyimides

This diamine is a key building block for fluorinated polyimides, which are known for their excellent thermal stability, chemical resistance, and low dielectric constants. These properties make them suitable for applications in the aerospace and electronics industries.

Endocrine Disruptor Research

Research has indicated that this compound may act as a coactivator binding inhibitor for estrogen receptor β (ERβ), suggesting its potential as an endocrine-disrupting chemical (EDC). This has led to its investigation in assays designed to understand its interaction with nuclear receptors and its potential impact on signaling pathways.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments involving this compound.

Synthesis of a Fluorinated Polyimide

This protocol describes a typical two-step polycondensation reaction to synthesize a polyimide using this compound and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).

Materials:

-

This compound (CAS 116325-74-7)

-

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

-

N,N-dimethylacetamide (DMAc)

-

Acetic anhydride

-

Pyridine

-

Methanol

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

-

Once fully dissolved, slowly add an equimolar amount of 6FDA powder to the solution in small portions.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12 hours, followed by heating to 100°C for 4 hours to complete the imidization.

-

Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

-

Experimental Workflow for Polyimide Synthesis

Caption: Workflow for the two-step synthesis of a fluorinated polyimide.

Estrogen Receptor β Competitive Binding Assay

This protocol outlines a competitive binding assay to evaluate the affinity of this compound for the estrogen receptor β.

Materials:

-

Recombinant human estrogen receptor β (ERβ)

-

[³H]-Estradiol (radiolabeled ligand)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the test compound, this compound, in the assay buffer.

-

In a microplate, add a fixed concentration of [³H]-Estradiol to each well.

-

Add the diluted test compound to the respective wells.

-

Include control wells with only [³H]-Estradiol (total binding) and wells with [³H]-Estradiol and a large excess of unlabeled estradiol (non-specific binding).

-

-

Incubation and Separation:

-

Add a fixed concentration of ERβ to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method, such as dextran-coated charcoal or filtration.

-

-

Quantification and Analysis:

-

Add a scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Logical Flow for Competitive Binding Assay

Caption: Logical workflow for an estrogen receptor competitive binding assay.

Potential Signaling Pathway Interaction

Based on its potential to act as an endocrine disruptor, this compound may interfere with the estrogen receptor signaling pathway. The following diagram illustrates a simplified model of how an endocrine-disrupting chemical could antagonize the action of endogenous estrogen at the receptor level.

Estrogen Receptor Signaling Pathway Antagonism

Caption: Potential antagonism of the estrogen receptor signaling pathway.

Suppliers

This compound is available from several chemical suppliers that specialize in research and development chemicals. It is important to request a certificate of analysis to ensure the purity meets the requirements of your specific application.

Table 2: Selected Suppliers of CAS 116325-74-7

| Supplier | Website |

| AK Scientific, Inc. | --INVALID-LINK-- |

| Alfa Chemistry | --INVALID-LINK-- |

| Apollo Scientific | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Matrix Scientific | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| TCI America | --INVALID-LINK-- |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Safety Information

This compound is intended for research and development purposes only. It is crucial to handle it in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of CAS number 116325-74-7 for researchers and drug development professionals. The provided experimental protocols are illustrative and may require optimization for specific laboratory conditions and research goals.

References

An In-depth Technical Guide to the Synthesis of 4,4'-(Hexafluoroisopropylidene)dianiline (6FDAM): Nitration and Reduction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4,4'-(hexafluoroisopropylidene)dianiline (commonly referred to as 6FDAM), a crucial diamine monomer in the production of high-performance polyimides. The synthesis primarily involves a two-step process: the electrophilic nitration of a readily available precursor followed by the reduction of the resulting dinitro compound. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to aid in the successful laboratory-scale synthesis of this important compound.

Introduction

4,4'-(Hexafluoroisopropylidene)dianiline is a key building block in the field of polymer chemistry, particularly for the synthesis of 6FDA-based polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and desirable mechanical and electrical properties. The incorporation of the hexafluoroisopropylidene group imparts increased solubility, a lower dielectric constant, and enhanced flame retardancy to the resulting polyimides, making them suitable for a wide range of applications, including in the aerospace, electronics, and membrane separation industries.

The synthesis of 6FDAM is a classic example of aromatic chemistry, beginning with the nitration of an aromatic substrate, followed by the reduction of the introduced nitro groups to primary amines. A thorough understanding of these reaction mechanisms and the practical aspects of the experimental procedures is essential for the efficient and safe production of high-purity 6FDAM.

The Synthetic Pathway: An Overview

The most common synthetic route to 6FDAM starts from 2,2-diphenylhexafluoropropane. This precursor is first subjected to electrophilic aromatic nitration to introduce nitro groups at the para positions of the phenyl rings, yielding 4,4'-dinitro-2,2-diphenylhexafluoropropane. This dinitro intermediate is then reduced to the corresponding diamine, 4,4'-(hexafluoroisopropylidene)dianiline.

Spectroscopic Characterization of Fluorinated Diamine Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of fluorinated diamine monomers. These monomers are critical building blocks in the synthesis of high-performance polymers, such as polyimides, with applications ranging from aerospace to microelectronics and advanced drug delivery systems. The incorporation of fluorine atoms into the diamine structure imparts unique properties, including enhanced thermal stability, chemical resistance, and tailored electronic characteristics. Accurate and thorough characterization of these monomers is paramount to ensure the desired properties of the final polymeric materials.

This guide details the experimental protocols for key spectroscopic methods and presents a summary of expected quantitative data in structured tables for easy reference and comparison. Furthermore, it includes diagrams illustrating the logical workflow of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated diamine monomers. ¹H, ¹³C, and ¹⁹F NMR are routinely employed to confirm the chemical structure, purity, and isomeric distribution of the synthesized monomers.

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the fluorinated diamine monomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).[1][2] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for protons.

-

¹H NMR: Acquire standard one-dimensional proton NMR spectra. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR: Acquire proton-decoupled ¹⁹F NMR spectra. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, making this technique particularly informative for fluorinated compounds.[3] Chemical shifts are typically referenced to an external standard like CFCl₃ or hexafluorobenzene.[4]

Data Presentation:

Table 1: Typical NMR Spectroscopic Data for a Hypothetical Fluorinated Diamine Monomer

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.5 - 7.5 | m | - | Aromatic protons |

| 3.5 - 5.0 | br s | - | Amine (-NH₂) protons | |

| ¹³C | 110 - 150 | s | - | Aromatic carbons |

| 120 - 140 | q | ¹JCF ≈ 250-300 | Carbon attached to -CF₃ | |

| ¹⁹F | -60 to -80 | s | - | Trifluoromethyl (-CF₃) group |

| -110 to -140 | m | - | Aromatic fluorine |

Note: Chemical shifts are highly dependent on the specific molecular structure and the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the fluorinated diamine monomers. It is particularly useful for confirming the presence of amine groups and the aromatic backbone, as well as for monitoring the progress of synthesis and polymerization reactions.

Experimental Protocol:

-

Sample Preparation: Samples can be analyzed as a solid powder using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellets, a few milligrams of the sample are intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Data Presentation:

Table 2: Characteristic FTIR Absorption Bands for Fluorinated Diamine Monomers

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 1620 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

| 1300 - 1100 | C-F stretching | Fluoroalkane/Fluoroaromatic |

| 1250 - 1000 | C-N stretching | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of the fluorinated diamine monomers and confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.[5][6]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument should be calibrated to ensure high mass accuracy.

Data Presentation:

Table 3: High-Resolution Mass Spectrometry Data for a Fluorinated Diamine Monomer

| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]⁺ | 453.1234 | 453.1230 | -0.9 |

Note: The theoretical m/z is calculated based on the expected molecular formula. A low mass error provides high confidence in the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the fluorinated diamine monomer. It is particularly useful for characterizing the aromatic system and can be used to assess the optical transparency of the resulting polymers.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the monomer in a UV-transparent solvent (e.g., ethanol, cyclohexane, or the solvent used for polymerization). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.[2] A solvent blank should be used as a reference.

Data Presentation:

Table 4: UV-Vis Spectroscopic Data for a Fluorinated Diamine Monomer

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| 250 | 15,000 | π → π |

| 310 | 5,000 | n → π |

Note: λmax and ε are dependent on the specific chromophores present in the molecule and the solvent.

Visualization of the Characterization Workflow

The following diagrams illustrate the logical flow of the spectroscopic characterization process for fluorinated diamine monomers.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of fluorinated diamine monomers.

Caption: Logical relationship between the monomer and various characterization techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane, a key building block in the synthesis of advanced polymers and potentially in pharmaceutical applications. Ensuring the purity of this diamine is critical for the quality, performance, and safety of the final products.

Introduction

This compound, also known as 4,4'-(hexafluoroisopropylidene)bis(2-methyl-5-aniline), is an aromatic diamine characterized by the presence of two amino groups, two methyl groups, and a hexafluoropropane bridge. The purity of this compound can be affected by starting materials, side reactions during synthesis, and degradation products. This document outlines the primary analytical techniques for its purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities

A common synthetic route to this compound involves the nitration of a precursor followed by the reduction of the dinitro compound. This process can lead to several potential impurities.

Potential Impurities in the Synthesis of this compound:

| Impurity Name | Structure | Origin |

| 2-(3-amino-4-methylphenyl)-2-(3-nitro-4-methylphenyl)hexafluoropropane | C₁₇H₁₅F₆N₂O₂ | Incomplete reduction of the dinitro intermediate. |

| 2,2-Bis(3-nitro-4-methylphenyl)hexafluoropropane | C₁₇H₁₄F₆N₂O₄ | Unreacted starting material from the reduction step. |

| Isomeric Amines | C₁₇H₁₆F₆N₂ | Side products from the nitration step leading to different positional isomers. |

| Monoamino-mononitro Isomers | C₁₇H₁₅F₆N₂O₂ | Incomplete reduction of isomeric dinitro precursors. |

| Oxidation Products | Various | Oxidation of the amino groups during synthesis or storage. |

| Residual Solvents | Various | Solvents used in the synthesis and purification processes. |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the main compound and detecting non-volatile impurities. A reversed-phase method is generally suitable for this type of aromatic amine.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 5.2 | 0.15 | Polar Impurity |

| 2 | 15.8 | 99.5 | This compound |

| 3 | 18.3 | 0.25 | Less Polar Impurity (e.g., mono-nitro intermediate) |

| 4 | 22.1 | 0.10 | Non-polar Impurity (e.g., dinitro intermediate) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amino groups, derivatization may be necessary to improve chromatographic performance.

Experimental Protocol: GC-MS (with Derivatization)

-

Derivatization:

-

To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 70 °C for 30 minutes.

-

Dilute with 900 µL of an appropriate solvent (e.g., dichloromethane).

-

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 min at 300 °C.

-

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (e.g., 50:1).

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-650.

Data Presentation: GC-MS Impurity Profile

| Retention Time (min) | Putative Identification | Key Mass Fragments (m/z) |

| 12.5 | Residual Solvent (e.g., Toluene) | 91, 92 |

| 20.1 | Derivatized this compound | [M]+, fragments from loss of silyl groups |

| 22.8 | Derivatized mono-nitro intermediate | [M]+, characteristic fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural confirmation and can be used for quantitative purity assessment (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all valuable.

Experimental Protocol: ¹H and ¹⁹F NMR

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

For quantitative analysis (qNMR), use a certified internal standard with a known concentration.

-

-

¹⁹F NMR:

-

Acquire a standard fluorine spectrum. The hexafluoropropane group should give a distinct singlet.

-

The presence of other fluorine-containing impurities would be indicated by additional signals.

-

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation: NMR Purity Assessment

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~6.5-7.0 | m | 6H | Aromatic protons |

| ¹H | ~3.8 | s | 4H | -NH₂ protons |

| ¹H | ~2.1 | s | 6H | -CH₃ protons |

| ¹⁹F | ~ -64 | s | 6F | -CF₃ groups |

Visualizations

Analytical Workflow

Caption: Workflow for the purity analysis of the target compound.

Synthesis and Impurity Formation Pathway

Caption: Simplified synthesis pathway and potential impurity formation.

Interrelation of Analytical Techniques

Caption: Relationship between analytical methods for purity assessment.

Conclusion

A multi-technique approach is essential for the comprehensive purity analysis of this compound. HPLC provides robust quantification of the main component and non-volatile impurities. GC-MS is crucial for identifying volatile and semi-volatile impurities, especially when derivatization is employed. NMR spectroscopy offers unambiguous structural confirmation and can be used for quantitative analysis. By combining these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using 2,2'-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Disclaimer: The following application notes and protocols are based on the synthesis of polyimides using 2,2'-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, as it is the more extensively documented and commercially significant monomer. Limited information is available for the 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane variant.

These notes provide a comprehensive overview of the synthesis, properties, and characterization of high-performance polyimides derived from 2,2'-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAHFP). This fluorinated diamine is a key building block for polymers with exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for advanced applications in electronics, aerospace, and membrane separations.

Overview of the Synthesis

The synthesis of polyimides from BAHFP and aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide in the second step through a process of imidization.

Step 1: Poly(amic acid) Formation

An aromatic dianhydride is reacted with the BAHFP diamine in a polar aprotic solvent at room temperature. This reaction opens the anhydride rings and forms amide and carboxylic acid functionalities, resulting in a viscous poly(amic acid) solution.

Step 2: Imidization

The poly(amic acid) is converted to the polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and heated in a stepwise manner to high temperatures (typically up to 300-350°C). This process drives the cyclization of the amic acid groups into imide rings, with the elimination of water.

-

Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine, are added to the poly(amic acid) solution. This method allows for imidization to occur at lower temperatures.

The choice of dianhydride significantly influences the final properties of the polyimide. This document will focus on two commonly used dianhydrides:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): The incorporation of the hexafluoroisopropylidene group from both the diamine and dianhydride results in polyimides with excellent solubility, low dielectric constants, and high optical transparency.

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA): The ketone linkage in BTDA imparts good thermal and mechanical properties to the resulting polyimides.

Experimental Protocols

Materials and Reagents

-

Diamine: 2,2'-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAHFP) (purity > 99%)

-

Dianhydrides:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purity > 99%)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) (purity > 99%)

-

-

Solvent: N,N-dimethylacetamide (DMAc) (anhydrous)

-

Chemical Imidization Reagents:

-

Acetic anhydride

-

Pyridine

-

Note: All monomers should be dried in a vacuum oven before use to remove any residual moisture, which can affect the molecular weight of the resulting polymer.

Protocol for Polyimide Synthesis with 6FDA (Chemical Imidization)

-

Dissolution of Diamine: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of BAHFP in anhydrous DMAc. The concentration of the final polymer solution is typically targeted to be around 15-20 wt%.

-

Addition of Dianhydride: Slowly add an equimolar amount of 6FDA to the stirred diamine solution at room temperature. The reaction is exothermic, and the viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

Poly(amic acid) Formation: Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours to ensure the completion of the poly(amic acid) formation.

-

Chemical Imidization: To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The molar amount of acetic anhydride should be twice the number of repeating units of the polymer.

-

Reaction and Precipitation: Stir the mixture at room temperature for 12 hours. The polyimide will precipitate out of the solution.

-

Purification: Collect the precipitated polyimide by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent and imidization reagents.

-

Drying: Dry the purified polyimide in a vacuum oven at 100°C overnight.

Protocol for Polyimide Synthesis with BTDA (Thermal Imidization)

-

Poly(amic acid) Formation: Follow steps 1-3 from the protocol for 6FDA, using BTDA as the dianhydride.

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

-

Thermal Imidization: Place the cast film in a programmable oven and subject it to a stepwise heating program under a nitrogen atmosphere:

-

80°C for 1 hour

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 30 minutes

-

300°C for 1 hour

-

-

Film Removal: After cooling to room temperature, carefully peel the polyimide film from the glass substrate.

Data Presentation

The properties of polyimides synthesized from BAHFP are highly dependent on the dianhydride used. The following tables summarize typical quantitative data for polyimides derived from 6FDA and BTDA.

| Property | BAHFP-6FDA Polyimide | BAHFP-BTDA Polyimide |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 290 - 320 °C | 270 - 300 °C |

| 5% Weight Loss Temperature (Td5) | > 500 °C in N2 | > 480 °C in N2 |

| Mechanical Properties | ||

| Tensile Strength | 80 - 110 MPa | 90 - 120 MPa[1] |

| Tensile Modulus | 2.0 - 2.5 GPa | 2.5 - 3.0 GPa[1] |

| Elongation at Break | 5 - 10 % | 4 - 8 %[1] |

| Dielectric Properties | ||

| Dielectric Constant (1 MHz) | 2.7 - 2.9 | 3.0 - 3.3 |

Characterization Protocols

Standard characterization techniques are employed to verify the successful synthesis and to evaluate the properties of the polyimides.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the poly(amic acid) and the final polyimide. The disappearance of the amic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) indicate successful imidization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyimide.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide by measuring its weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

-

Tensile Testing: To measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break.

-

Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss of the polyimide films over a range of frequencies.

Visualizations

Logical Workflow for Polyimide Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of polyimides.

Signaling Pathway of Polyimide Formation

Caption: Chemical transformation pathway from monomers to polyimide.

References

Application Note & Protocol: Polycondensation for the Synthesis of Polyimides from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) and Diamines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] Those derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are particularly noted for their enhanced solubility, optical transparency, and low dielectric constants, properties imparted by the bulky, electron-withdrawing hexafluoroisopropylidene group.[3][4] This application note provides a detailed protocol for the synthesis of polyimides via polycondensation of 6FDA with various aromatic diamines. The described methodology is a versatile two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration to the final polyimide. This process can be adapted for different diamines to tailor the final polymer properties for specific applications, including gas separation membranes and advanced optical films.[5][6][7]

General Reaction Scheme

The synthesis of polyimides from 6FDA and a diamine is a two-step process. The first step is a polyaddition reaction to form a poly(amic acid) (PAA). The second step is a polycondensation (cyclodehydration) to form the polyimide, which can be achieved through thermal or chemical imidization.[8][9]

-

Step 1: Poly(amic acid) Formation: An aromatic diamine reacts with 6FDA in a polar aprotic solvent at or below room temperature to form the soluble PAA precursor.

-

Step 2: Imidization: The PAA is converted to the final polyimide by removing water. This can be done by heating the PAA solution or film (thermal imidization) or by adding a dehydrating agent and a catalyst (chemical imidization).[8]

Experimental Protocols

The following protocols outline the general procedures for synthesizing polyimides using 6FDA and an aromatic diamine.

Protocol 1: Two-Step Polycondensation with Thermal Imidization

This is a widely used method for preparing polyimide films.

1. Materials:

- 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

- Aromatic diamine (e.g., 2,4,6-trimethyl-1,3-diaminobenzene (DAM), 3,5-diaminobenzoic acid (DABA))

- N-methyl-2-pyrrolidone (NMP), anhydrous

- Methanol

- Xylene (for azeotropic removal of water)

2. Equipment:

- Three-neck round-bottom flask

- Mechanical stirrer

- Nitrogen inlet and outlet

- Heating mantle with temperature controller

- Dean-Stark trap (optional, for azeotropic removal of water)

- Glass plate for casting

- Vacuum oven

3. Procedure:

Protocol 2: Two-Step Polycondensation with Chemical Imidization

This method is suitable for synthesizing soluble polyimides and is carried out at lower temperatures.

1. Materials:

- 6FDA

- Aromatic diamine

- N,N-Dimethylacetamide (DMAc), anhydrous

- Acetic anhydride

- Pyridine

- Methanol

2. Equipment:

- Three-neck round-bottom flask

- Mechanical stirrer

- Nitrogen inlet and outlet

- Ice bath

3. Procedure:

Data Presentation

The properties of polyimides derived from 6FDA can be tailored by the choice of the diamine monomer. Below is a summary of properties for various 6FDA-based polyimides.

| Dianhydride | Diamine | Imidization Method | Solvent | Polymer Properties | Reference |

| 6FDA | Durene | Chemical | NMP | Forms clear, transparent membranes. | [8] |

| 6FDA | DAP | Thermal | NMP | Tg determined by DSC. | [10] |

| 6FDA | DABA | Thermal | NMP | Soluble in 2-methoxyethanol. | [10] |

| 6FDA | DAM:DABA (3:1) | Thermal | NMP | PCO2 = 147 Barrer, αCO2/CH4 = 47.5 | [6] |

| 6FDA | FDAADA | Chemical | DMAc | High Tg (>400°C), good optical transparency. | [4][7] |

| 6FDA | DCB:TAPA (3:2) | Thermal | DMF | Network polyimide with tailored microporosity. | [11][12] |

Mandatory Visualization

Caption: Workflow for 6FDA-based polyimide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 9. A Facile Synthesis of (PIM-Polyimide)-(6FDA-Durene-Polyimide) Copolymer as Novel Polymer Membranes for CO2 Separation [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 6FDAM-Based Polyimides in Microelectronics

A-Note-and-P-for-6FDAM-PI

Introduction

Polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and desirable electrical properties.[1] Within this family, polyimides synthesized using the diamine 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) are of interest for advanced microelectronics applications. The incorporation of multiple trifluoromethyl (-CF3) groups in both the dianhydride and the diamine components contributes to a low dielectric constant, high solubility, and excellent thermal stability, making these materials prime candidates for use as interlayer dielectrics, passivation layers, and substrates in next-generation electronic devices.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 6FDA-based polyimides, with a focus on their relevance to microelectronics. While specific data for polyimides based exclusively on the 6FDAM diamine is limited in publicly available literature, the information presented here for the broader class of 6FDA-based polyimides serves as a strong proxy and a valuable guide for researchers and engineers working with these advanced materials.

Key Applications in Microelectronics

6FDA-based polyimides are integral to the fabrication of microelectronic devices due to their combination of superior properties.[1][4]

-